Hemiasterlin
Overview
Description
Hemiasterlin is a natural tripeptide compound derived from marine sponges, specifically from the species Hemiastrella minor . It is known for its potent cytotoxic properties and has been extensively studied for its potential as an antitumor agent . This compound and its analogues, such as HTI-286, have shown significant promise in disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of hemiasterlin involves several key steps. One notable method includes the use of Evans oxazolidinone to produce an enantiomerically pure tetramethyltryptophan unit . This highly linear route has a longest linear sequence of 17 steps. Another approach utilizes an N-benzothiazole-2-sulfonyl protecting group for peptide bond formation, resulting in a 13-step sequence . Additionally, a convergent multicomponent strategy featuring a four-component Ugi reaction has been employed to synthesize this compound efficiently .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for scalable production.
Chemical Reactions Analysis
Types of Reactions: Hemiasterlin undergoes various chemical reactions, primarily focusing on its interaction with tubulin. It binds to the Vinca-peptide site in tubulin, disrupting normal microtubule dynamics . This interaction leads to the depolymerization of microtubules, causing mitotic arrest and apoptosis .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as Evans oxazolidinone, N-benzothiazole-2-sulfonyl, and various protecting groups . Reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield .
Major Products Formed: The primary product of interest is this compound itself, along with its analogues such as HTI-286. These compounds exhibit potent antimitotic activity and have been studied for their potential as anticancer agents .
Scientific Research Applications
Hemiasterlin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound serves as a valuable tool for studying microtubule dynamics and the mechanisms of antimitotic agents . Its unique structure and potent activity make it an ideal candidate for synthetic modification and the development of new analogues .
Biology: In biological research, this compound is used to investigate the cellular processes involved in mitosis and apoptosis. Its ability to disrupt microtubule dynamics provides insights into the regulation of cell division and the potential for targeting cancer cells .
Medicine: this compound and its analogues have shown significant promise as anticancer agents. They have been studied in preclinical models for their ability to inhibit tumor growth and overcome drug resistance . HTI-286, a synthetic analogue of this compound, has advanced to clinical trials for the treatment of various cancers .
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new anticancer drugs. Its potent activity and unique mechanism of action make it a valuable candidate for further research and development .
Mechanism of Action
Hemiasterlin exerts its effects by binding to the Vinca-peptide site in tubulin, a key protein involved in microtubule formation . This binding disrupts the normal dynamics of microtubules, leading to their depolymerization . As a result, cells are unable to properly form the mitotic spindle, causing mitotic arrest and subsequent apoptosis . The molecular targets of this compound include the alpha and beta subunits of tubulin, which are essential for microtubule stability and function .
Comparison with Similar Compounds
Hemiasterlin A: Similar in structure but with slight variations in amino acid composition.
This compound B: Another analogue with distinct cytotoxic properties.
Taltobulin (HTI-286): A synthetic analogue with enhanced pharmacological features and reduced interaction with multidrug resistance proteins.
Properties
CAS No. |
157207-90-4 |
---|---|
Molecular Formula |
C30H46N4O4 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-(1-methylindol-3-yl)butanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C30H46N4O4/c1-18(2)23(16-19(3)28(37)38)34(11)27(36)25(29(4,5)6)32-26(35)24(31-9)30(7,8)21-17-33(10)22-15-13-12-14-20(21)22/h12-18,23-25,31H,1-11H3,(H,32,35)(H,37,38)/b19-16+/t23-,24-,25-/m1/s1 |
InChI Key |
KQODQNJLJQHFQV-MKWZWQCGSA-N |
SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CN(C2=CC=CC=C21)C)NC |
Isomeric SMILES |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CN(C2=CC=CC=C21)C)NC |
Canonical SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CN(C2=CC=CC=C21)C)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hemiasterlin; NSC695242; Milnamide B; (-)-Hemiasterlin; NSC-695242; NSC 695242; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.